
1-(4,4-Dimethylthiochroman-6-yl)ethanone
Vue d'ensemble
Description
Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory properties and has been studied for various pharmacological applications. Despite its potential, icomethasone enbutate was never marketed .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in treating inflammatory conditions such as asthma and skin diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Icomethasone enbutate can be synthesized through a series of chemical reactions involving the modification of steroid structures. One of the methods involves the reaction of icomethasone with sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a tertiary amine and a solvent .
Industrial Production Methods
The industrial production of icomethasone enbutate involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Icomethasone enbutate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sulfonyl chlorides, tertiary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonyl chlorides produces sulfonate esters, which can further react to form various derivatives .
Mécanisme D'action
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various inflammatory mediators and pathways involved in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mometasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used glucocorticoid for treating various inflammatory conditions.
Uniqueness
Icomethasone enbutate is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and specific receptor binding profile make it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVJYNSSSHXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470934 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88579-23-1 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







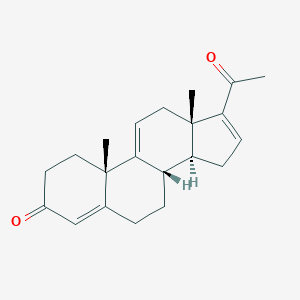
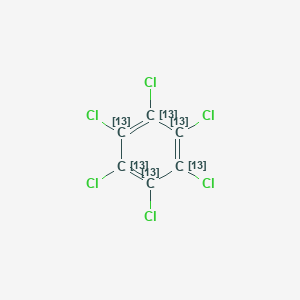
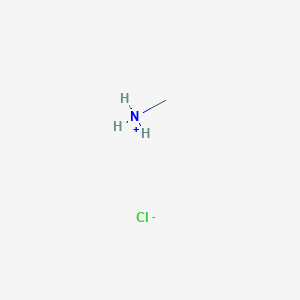

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)
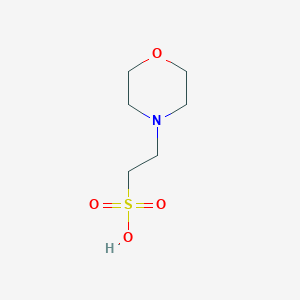
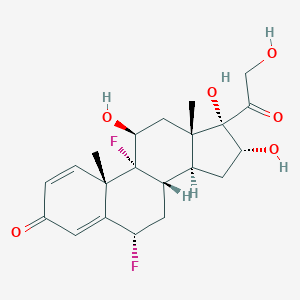
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
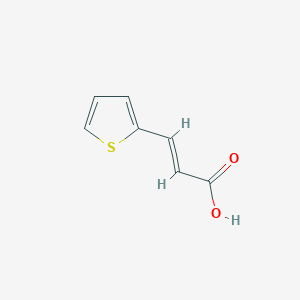
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)